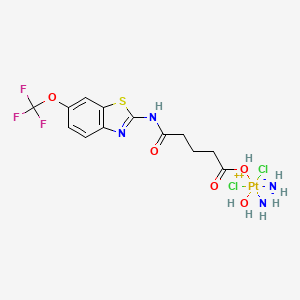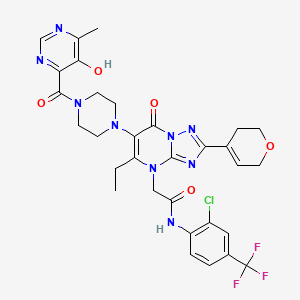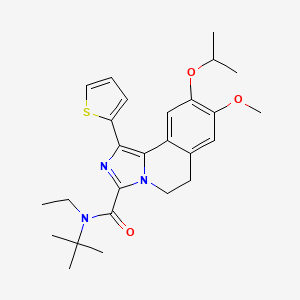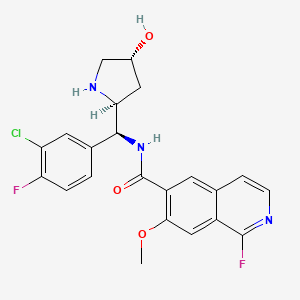![molecular formula C30H36N4O6S2 B10857937 [2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MY-943 is a potent inhibitor of tubulin polymerization and lysine-specific demethylase 1 (LSD1). It exhibits significant anticancer properties by inducing G2/M phase arrest, promoting apoptosis, and inhibiting cell migration. This compound shows potential for use in gastric cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MY-943 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of MY-943 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MY-943 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of MY-943, which retain the core structure but have different functional groups that may enhance or modify its biological activity .
Scientific Research Applications
MY-943 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tubulin polymerization and LSD1 activity.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cell migration.
Medicine: Explored as a potential therapeutic agent for gastric cancer and other types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
MY-943 exerts its effects by inhibiting tubulin polymerization and LSD1 activity. This leads to the disruption of microtubule dynamics, resulting in G2/M phase arrest and apoptosis. The compound also down-regulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and up-regulates the expression of cleaved caspase-3 and caspase-7, which are key players in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Tubulin Polymerization Inhibitors: Colchicine, vinblastine, and paclitaxel.
LSD1 Inhibitors: Tranylcypromine, ORY-1001, and GSK2879552.
Uniqueness of MY-943
MY-943 is unique in its dual inhibition of tubulin polymerization and LSD1, which allows it to exert potent anticancer effects through multiple pathways. This dual action makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H36N4O6S2 |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C30H36N4O6S2/c1-37-25-10-5-20(15-24(25)35)18-34(23-16-26(38-2)29(40-4)27(17-23)39-3)28(36)19-42-30(41)33-13-11-32(12-14-33)22-8-6-21(31)7-9-22/h5-10,15-17,35H,11-14,18-19,31H2,1-4H3 |
InChI Key |
IQDDCWYNBRRRQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCN(CC3)C4=CC=C(C=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




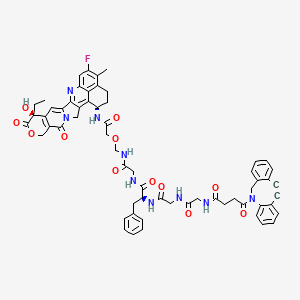
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
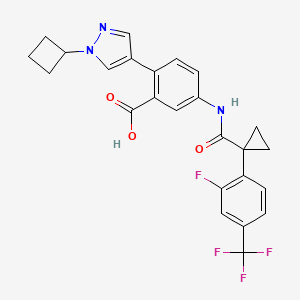

![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)


